Nfl-NH2

Description

Structure

3D Structure of Parent

Properties

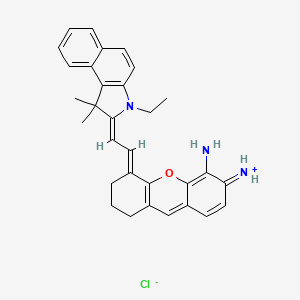

Molecular Formula |

C31H32ClN3O |

|---|---|

Molecular Weight |

498.1 g/mol |

IUPAC Name |

[(5E)-4-amino-5-[(2Z)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-2-ylidene)ethylidene]-7,8-dihydro-6H-xanthen-3-ylidene]azanium chloride |

InChI |

InChI=1S/C31H31N3O.ClH/c1-4-34-25-16-13-19-8-5-6-11-23(19)27(25)31(2,3)26(34)17-14-20-9-7-10-21-18-22-12-15-24(32)28(33)30(22)35-29(20)21;/h5-6,8,11-18,32H,4,7,9-10,33H2,1-3H3;1H/b20-14+,26-17-,32-24?; |

InChI Key |

YEMGIJUFGZIMTH-RSRIKDEMSA-N |

Isomeric SMILES |

CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/4\CCCC5=C4OC6=C(C(=[NH2+])C=CC6=C5)N)(C)C.[Cl-] |

Canonical SMILES |

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC5=C4OC6=C(C(=[NH2+])C=CC6=C5)N)(C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Protected Amino Acid Amides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected amino acid amides are fundamental building blocks in modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, introduced by Carpino and Han, has become the cornerstone of a widely adopted strategy for the synthesis of peptides and peptide amides. This is largely due to its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups and resin linkages typically employed.[1] This orthogonality is crucial for the synthesis of complex and modified peptides, including those with post-translational modifications that are sensitive to harsh acidic conditions.[2]

Peptide amides, specifically, are of significant interest in drug development as they often exhibit enhanced metabolic stability and receptor-binding affinity compared to their C-terminal carboxylic acid counterparts. The C-terminal amide moiety can mimic the charge-neutral state of a peptide bond, potentially leading to improved pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of Fmoc-protected amino acid amides, with a focus on practical experimental protocols and data for researchers in the field.

Synthesis of Fmoc-Protected Amino Acid Amides

The synthesis of peptides using Fmoc-protected amino acid amides is predominantly carried out via Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The Rink amide resin is a popular choice for the synthesis of peptide amides due to its acid-lability, allowing for cleavage of the final peptide amide from the solid support under mild acidic conditions.[3][4]

The general workflow of SPPS using Fmoc-protected amino acid amides can be visualized as a cyclical process, as illustrated in the diagram below.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of peptide amides.

Key Steps in SPPS of Peptide Amides:

-

Resin Preparation: The synthesis begins with a solid support, typically a polystyrene-based resin functionalized with a linker. For peptide amides, the Rink amide resin is commonly used.[4] The resin is first swelled in a suitable solvent, such as N,N-dimethylformamide (DMF).[5]

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a mild base, typically a 20% solution of piperidine in DMF.[4][6] The fluorenyl group's UV absorbance at approximately 300 nm can be used to monitor the deprotection reaction in real-time.[1]

-

Washing: After deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is "activated" and coupled to the free amine of the resin-bound amino acid. Activation is achieved using a coupling reagent. The choice of coupling reagent is critical for efficient peptide bond formation and to minimize side reactions like racemization.[8]

-

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the desired peptide sequence.

Coupling Reagents for Fmoc-SPPS

A variety of coupling reagents are available for Fmoc-SPPS, each with its own advantages and disadvantages. The selection of a coupling reagent can significantly impact the yield and purity of the final peptide.

| Coupling Reagent | Structure | Key Features | Common Applications |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium Salt | Fast reaction times, efficient coupling.[9] | Standard and rapid coupling protocols. |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium Salt | Faster than HBTU with less racemization.[9] | Preferred for rapid coupling and for sterically hindered amino acids. |

| DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) | Carbodiimide/Additive | Cost-effective, minimizes racemization when used with HOBt.[8] | General peptide synthesis, particularly for cysteine-containing peptides. |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents.[10] | Microwave-assisted SPPS and for difficult couplings.[10] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Peptide Amide on Rink Amide Resin

This protocol outlines the manual synthesis of a generic peptide amide on a 100 mg scale of Rink Amide resin.[5]

1. Resin Swelling:

-

Weigh 100 mg of Rink amide resin into a glass reaction vessel.

-

Add 1 mL of N-methylpyrrolidone (NMP) or DMF.

-

Allow the resin to swell for at least 8 hours, preferably overnight in a refrigerator.[5]

2. Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add a solution of 20% 4-methylpiperidine in DMF to the resin.

-

Gently agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 mL).

3. Amino Acid Coupling (using HATU):

-

In a separate vial, dissolve the Fmoc-protected amino acid (5 equivalents relative to resin loading), HATU (4.5 equivalents), and N,N-diisopropylethylamine (DIEA) (10 equivalents) in DMF.[4]

-

Allow the activation mixture to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for at least 20 minutes at room temperature.[5]

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser (ninhydrin) test.[11] A negative test (no color change) indicates complete coupling.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 1 mL) to remove any unreacted reagents and byproducts.

5. Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the resin with dichloromethane (DCM).

-

Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1] For peptides containing arginine, the cleavage time may need to be extended.[3] The use of scavengers like 1,3-dimethoxybenzene can prevent the formation of C-terminal N-alkylated peptide amides.[12]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

-

Dry the crude peptide under vacuum.

7. Purification:

-

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

The Special Case of Asparagine and Glutamine: Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH

Asparagine (Asn) and glutamine (Gln) contain side-chain amide groups that can cause problems during SPPS. The primary issue is the potential for dehydration of the side-chain amide during the activation step, leading to the formation of a nitrile byproduct.[13] To prevent this, the side-chain amides of Asn and Gln are protected with a trityl (Trt) group.[13][14]

Advantages of Using Trityl Protection:

-

Prevents Side-Chain Dehydration: The bulky trityl group sterically hinders the side-chain amide, preventing its dehydration to a nitrile.[13]

-

Improved Solubility: Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH exhibit significantly better solubility in common SPPS solvents like DMF compared to their unprotected counterparts.[13][15] This improved solubility facilitates more efficient and complete coupling reactions.

The trityl protecting group is acid-labile and is cleaved simultaneously with the peptide from the resin during the final TFA cleavage step.[15]

Applications in Drug Development

Peptide amides are prevalent in numerous biologically active peptides and approved pharmaceutical drugs. The C-terminal amidation often enhances their biological activity and stability.

Examples of Peptide Amide Drugs:

| Drug Name | Therapeutic Area | Brief Description |

| Leuprolide | Oncology, Endocrinology | A gonadotropin-releasing hormone (GnRH) agonist used to treat prostate cancer, endometriosis, and uterine fibroids. |

| Octreotide | Oncology, Endocrinology | A somatostatin analog used to treat acromegaly and certain tumors. |

| Exenatide | Diabetology | A glucagon-like peptide-1 (GLP-1) receptor agonist used to treat type 2 diabetes. |

| Calcitonin | Osteoporosis | A hormone involved in calcium regulation, used to treat osteoporosis. |

The synthesis of these and other peptide amide drugs relies heavily on the principles of Fmoc-SPPS outlined in this guide. The ability to efficiently and reliably produce high-purity peptide amides is a critical aspect of peptide-based drug discovery and development.

Signaling Pathways Involving Peptide Amides

Many peptide hormones and neurotransmitters that act as signaling molecules are C-terminally amidated. This modification is often crucial for their biological activity. One such example is the role of peptides in stimulating the secretion of cholecystokinin (CCK), a key hormone in digestion and satiety.

Caption: Peptide-mediated CCK secretion signaling pathway.

As illustrated, digested peptides in the intestinal lumen bind to G-protein coupled receptors, such as the calcium-sensing receptor (CaSR) and GPR93, on the surface of enteroendocrine cells.[16] This binding initiates a signaling cascade involving phospholipase C (PLC) and inositol trisphosphate (IP3), leading to the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[16] This, along with Ca²⁺ influx through voltage-gated channels, triggers the fusion of CCK-containing vesicles with the cell membrane and the subsequent secretion of CCK into the bloodstream.[16]

Conclusion

Fmoc-protected amino acid amides are indispensable tools in the synthesis of peptides for research and pharmaceutical applications. The robustness and versatility of Fmoc-based SPPS, coupled with a deep understanding of the underlying chemistry and the availability of specialized reagents, enable the creation of a vast array of complex peptide amides. This guide has provided a detailed overview of the synthesis, key reagents, experimental protocols, and applications of these important molecules, aiming to equip researchers with the knowledge to successfully incorporate them into their scientific endeavors. The continued development of novel protecting groups, coupling reagents, and synthetic strategies will undoubtedly further expand the horizons of peptide science and its impact on medicine.

References

- 1. rsc.org [rsc.org]

- 2. ajpamc.com [ajpamc.com]

- 3. peptide.com [peptide.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. wernerlab.weebly.com [wernerlab.weebly.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. peptide.com [peptide.com]

- 12. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Fmoc-Gln(Trt)-OH = 98.0 HPLC 132327-80-1 [sigmaaldrich.com]

- 15. advancedchemtech.com [advancedchemtech.com]

- 16. researchgate.net [researchgate.net]

The Gatekeeper of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, desired sequences. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a cornerstone of modern solid-phase peptide synthesis (SPPS). Its base-lability and orthogonality to acid-labile side-chain protecting groups offer a mild and efficient approach, enabling the synthesis of complex and lengthy peptides.[1][2] This technical guide provides a comprehensive overview of the Fmoc protecting group, from its fundamental chemical principles to detailed experimental protocols and troubleshooting of common side reactions.

Core Principles of Fmoc Chemistry

The Fmoc group is a carbamate that temporarily blocks the α-amino group of an amino acid, preventing unwanted reactions during peptide bond formation.[1][3] Its fluorenyl ring system is the key to its utility, as the proton on the 9-position is acidic and can be readily abstracted by a weak base.[4][5]

Protection: The Fmoc group is typically introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.[6][]

Deprotection: The removal of the Fmoc group is the critical step that allows for the sequential addition of amino acids. This is achieved through a β-elimination reaction initiated by a base, most commonly a secondary amine like piperidine.[8][9] The process liberates the free amine on the growing peptide chain, ready for the next coupling cycle, and generates dibenzofulvene (DBF), which is scavenged by the amine base to form a stable adduct.[10][11]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).[2][12]

Experimental Workflow

A typical Fmoc SPPS cycle consists of the following steps:

-

Resin Swelling: The solid support is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), to allow for efficient diffusion of reagents.[13]

-

Fmoc Deprotection: The Fmoc group from the N-terminal amino acid of the resin-bound peptide is removed by treatment with a base.[13]

-

Washing: The resin is thoroughly washed to remove the deprotection reagent and the DBF-adduct.[8]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain.[14]

-

Washing: The resin is washed to remove excess reagents and byproducts.[8]

-

Repeat Cycle: The cycle is repeated until the desired peptide sequence is assembled.

-

Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA).

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc deprotection and the potential for side reactions are influenced by several factors, including the choice of base, reaction time, and the specific amino acid sequence.

Common Deprotection Reagents and Conditions

| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |

| Piperidine | 20-50% (v/v) | DMF or NMP | 2 x (1-10 min) | The most common and standard reagent.[15][16] |

| Piperazine | 5-10% (w/v) | DMF/Ethanol (9:1) | Similar to piperidine | A less toxic alternative to piperidine; may reduce aspartimide formation.[17][18] |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to piperidine | An alternative to piperidine with comparable efficiency.[16] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% (v/v) | DMF | Very rapid | A non-nucleophilic base, often used with a scavenger like piperidine. Can accelerate aspartimide formation.[10][19] |

Deprotection Kinetics

The rate of Fmoc removal can be sequence-dependent. For instance, deprotection of Fmoc-Arg(Pbf)-OH can be slower than that of Fmoc-Leu-OH, requiring longer reaction times for completion.[11][20] In one study, efficient deprotection of arginine required a minimum of 10 minutes, whereas leucine deprotection was efficient even at shorter times.[11]

| Amino Acid | Deprotection Reagent | Time for Efficient Deprotection |

| Fmoc-L-Arginine(Pbf)-OH | 20% 4MP, PP, or 10% PZ in DMF | ≥ 10 minutes |

| Fmoc-L-Leucine-OH | 20% 4MP, PP, or 10% PZ in DMF | Efficient even at shorter times |

Data synthesized from a kinetics study comparing 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ).[11]

Experimental Protocols

General Protocol for Fmoc Deprotection in Manual SPPS

-

Resin Preparation: Place the peptide-resin in a reaction vessel and wash three times with DMF.[13]

-

Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).[8]

-

Reaction: Agitate the suspension for an initial 5 minutes.

-

Drain and Repeat: Drain the deprotection solution and add a fresh aliquot of 20% piperidine in DMF.

-

Second Reaction: Agitate the suspension for an additional 10-20 minutes. The time can be extended for difficult sequences.[8][10]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8]

-

Confirmation (Optional): Perform a colorimetric test (e.g., Kaiser or Ninhydrin test) to confirm the presence of a free primary amine. A positive result indicates successful deprotection.[14]

Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The dibenzofulvene-piperidine adduct has a strong UV absorbance around 300-301 nm, which can be used to monitor the deprotection reaction in real-time or to quantify the resin loading.[1][9]

-

Collect Filtrate: During the deprotection step, collect the filtrate containing the cleaved Fmoc group (as the DBF-adduct).

-

Dilute: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF).

-

Measure Absorbance: Measure the absorbance of the diluted solution at ~301 nm using a UV-Vis spectrophotometer.

-

Quantify: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (ε at 301 nm for the dibenzofulvene-piperidine adduct is ~7800 M⁻¹cm⁻¹). This allows for the determination of the reaction completion and the initial loading of the resin.[21]

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.

Common Side Reactions and Mitigation Strategies

While Fmoc chemistry is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.

Diketopiperazine (DKP) Formation

This is a significant side reaction at the dipeptide stage, where the liberated N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[8][22] This is particularly problematic for sequences with Proline or Glycine at the C-terminus.[8]

Mitigation Strategies:

-

Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin).[8]

-

Coupling of pre-formed Fmoc-dipeptides.[8]

-

Using alternative deprotection reagents like tert-butyl ammonium fluoride (TBAF).[22]

Aspartimide Formation

Peptides containing aspartic acid (Asp) are susceptible to aspartimide formation, especially when exposed to strong bases.[18][23] The side-chain carboxyl group can cyclize with the peptide backbone, leading to the formation of a succinimide ring. This can subsequently open to form both α- and β-aspartyl peptides, leading to impurities that are difficult to separate.[23]

Mitigation Strategies:

-

Addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[8]

-

Using a milder base like piperazine.[18]

-

Protecting the preceding amino acid's backbone amide with a protecting group like Hmb (2-hydroxy-4-methoxybenzyl).[8]

Other Side Reactions

-

3-(1-Piperidinyl)alanine Formation: The dibenzofulvene intermediate can react with the deprotected amine if not efficiently scavenged, leading to a modified amino acid.[8]

-

Racemization: Epimerization of the C-terminal cysteine residue can be problematic.[23]

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide synthesis, offering a robust and versatile strategy for the construction of complex peptide molecules. A thorough understanding of its chemical principles, reaction kinetics, and potential side reactions is crucial for researchers and drug development professionals. By implementing optimized protocols and mitigation strategies for common pitfalls, the full potential of Fmoc chemistry can be harnessed to advance scientific discovery and therapeutic development.

References

- 1. chempep.com [chempep.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. chempep.com [chempep.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. peptide.com [peptide.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.uci.edu [chem.uci.edu]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. genscript.com [genscript.com]

- 16. Bot Detection [iris-biotech.de]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. peptide.com [peptide.com]

- 20. researchgate.net [researchgate.net]

- 21. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Bot Detection [iris-biotech.de]

- 23. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Amino Acid Amides: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acid amides, essential building blocks in modern peptide synthesis. The document details their chemical structure, physicochemical properties, and key applications, with a focus on their role in the development of peptide-based therapeutics. Detailed experimental protocols for their synthesis and use, along with graphical representations of key processes, are provided to support researchers in their practical applications.

Core Concepts: Structure and Properties of Fmoc-Amino Acid Amides

Fmoc-amino acid amides are derivatives of amino acids where the alpha-amino group is protected by the base-labile Fmoc group.[1] This protection strategy is fundamental to Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides. The Fmoc group's key advantage lies in its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This orthogonality allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact, a cornerstone of the Fmoc/tBu strategy.[4]

The C-terminal amide is a common feature in many biologically active peptides, contributing to increased stability against enzymatic degradation and often enhancing biological activity. In SPPS, peptide amides are typically synthesized on a resin functionalized with a linker, such as the Rink amide linker, which yields a C-terminal amide upon cleavage.

Chemical Structure

The generalized structure of an Fmoc-amino acid amide consists of three main components:

-

The Amino Acid Backbone: The central part of the molecule, comprising the alpha-carbon, the C-terminal amide, and the side chain (R-group) that defines the specific amino acid.

-

The Fmoc Protecting Group: Attached to the alpha-amino group, this bulky aromatic group prevents unwanted reactions at the N-terminus during peptide chain elongation.[1]

-

The C-Terminal Amide: A carboxamide group (-CONH2) at the C-terminus of the amino acid.

Physicochemical Properties

The physicochemical properties of Fmoc-amino acid amides are crucial for their handling and application in peptide synthesis. These properties are influenced by both the Fmoc group and the amino acid side chain.

-

Solubility: Fmoc-amino acid amides generally exhibit good solubility in polar aprotic solvents commonly used in SPPS, such as DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).[5] However, solubility can vary depending on the specific amino acid side chain. For instance, Fmoc-L-leucine is soluble in organic solvents like ethanol, DMSO, and DMF at approximately 30 mg/mL but is sparingly soluble in aqueous buffers.[6][7] A recent study on Fmoc-L-leucine solubility in various monosolvents at 298.15 K showed the highest solubility in acetone (0.09266 mole fraction).[8]

-

Melting Point: Fmoc-amino acid amides are typically crystalline solids with defined melting points. These values are useful for identity and purity assessment.

-

Optical Rotation: As chiral molecules (with the exception of the glycine derivative), Fmoc-L-amino acid amides rotate plane-polarized light. The specific rotation is a key parameter for confirming the enantiomeric purity of the compound.

Quantitative Data Summary

| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D (c=1 in DMF) |

| Fmoc-Gly-OH | 297.30[9] | 176-178[10] | Not Applicable |

| Fmoc-Ala-OH | 311.32 | 147-153 | -18° |

| Fmoc-Val-OH | 339.39 | 143-145[11] | Not specified |

| Fmoc-Leu-OH | 353.40[7] | Not specified | Not specified |

| Fmoc-Ile-OH | 353.40[12] | 145-147 | -12 ±1° |

Table 1: Physicochemical Properties of Selected Fmoc-Amino Acids

| Fmoc-Amino Acid | Ethanol | DMSO | DMF | Acetone | Ethyl Acetate | Acetonitrile | Water |

| Fmoc-Gly-OH | Slightly Soluble[10] | Soluble[10] | Soluble[10] | Soluble[13] | Soluble[13] | Soluble[10] | Insoluble[10] |

| Fmoc-Ala-OH | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Slightly Soluble |

| Fmoc-Leu-OH | ~30 mg/mL[7] | ~30 mg/mL[7] | ~30 mg/mL[7] | 0.09266 (mole fraction)[8] | 0.06073 (mole fraction)[8] | 0.005501 (mole fraction)[8] | Sparingly Soluble[7] |

Table 2: Solubility of Selected Fmoc-Amino Acids in Common Solvents

Experimental Protocols

This section provides detailed methodologies for key experiments involving Fmoc-amino acid amides, primarily in the context of SPPS.

Synthesis of a Peptide Amide on Rink Amide Resin

This protocol outlines the manual synthesis of a peptide amide using Fmoc chemistry on a Rink Amide resin.

Materials:

-

Rink Amide resin (100-200 mesh)[14]

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade[14]

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling agent (e.g., HCTU)[14]

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, or Collidine)[14]

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[2]

-

Cold diethyl ether

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling:

-

Initial Fmoc Deprotection:

-

First Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, slightly less than 3-5 equivalents) in DMF.[14]

-

Add a base (e.g., DIPEA or collidine, 6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[2]

-

To check for completion, perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (beads remain colorless) indicates complete coupling.[15]

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Peptide Chain Elongation (SPPS Cycle):

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 15-30 minutes.[2] Drain and wash with DMF (5-6 times).

-

Amino Acid Coupling: Activate the next Fmoc-amino acid as described in step 3 and couple it to the growing peptide chain for 1-2 hours.[2]

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Repeat this cycle for each amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the last amino acid has been coupled, remove the final N-terminal Fmoc group using 20% piperidine in DMF as described above.[15]

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM (3-5 times) to remove DMF.[15]

-

Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) and add it to the resin.[2] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Agitate the mixture at room temperature for 2-3 hours.[2]

-

Filter the cleavage solution containing the peptide into a collection tube.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[16]

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Fmoc Deprotection in Solution (for non-SPPS applications)

This protocol describes the removal of the Fmoc group from an amino acid amide in solution.

Materials:

-

Fmoc-protected amino acid amide

-

Acetonitrile

-

Morpholine[16]

-

Dichloromethane (DCM)

-

Water

-

5% aqueous Lithium Chloride (LiCl)

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the Fmoc-protected compound (1 equivalent) in acetonitrile (e.g., 2.5 mmol in 60 mL).[16]

-

Add morpholine (3 equivalents) while stirring.[16]

-

Stir the reaction at room temperature for 24 hours, monitoring for completion by LC-MS.[16]

-

Quench the reaction by adding water and extract the product with DCM.[16]

-

Combine the organic phases and wash with 5% aqueous LiCl.[16]

-

Dry the organic phase with sodium sulfate and filter.[16]

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel flash chromatography (e.g., using a 0-5% methanol in DCM gradient).[16]

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the fundamental workflows and mechanisms in Fmoc-based peptide amide synthesis.

Caption: Workflow for the synthesis of peptide amides using Fmoc-SPPS.

Caption: Base-catalyzed β-elimination mechanism for Fmoc group removal.

Applications in Drug Development

Fmoc-amino acid amides are indispensable tools in the development of peptide-based drugs. Many therapeutic peptides require a C-terminal amide to mimic the native structure and enhance in vivo stability. The ability to synthesize these molecules with high purity and in a controlled, stepwise manner is critical for drug discovery and development pipelines.

The introduction of non-natural or modified amino acids, also available as Fmoc-protected derivatives, allows for the fine-tuning of a peptide's pharmacological properties. This can lead to improved receptor binding, enhanced metabolic stability, and better cell permeability, all of which are key considerations in the design of new drug candidates.[17] The synthesis of peptidomimetics and other complex molecules often relies on the robust and versatile nature of Fmoc chemistry.

References

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]

- 12. N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. pubs.acs.org [pubs.acs.org]

The Advent and Advancement of Fmoc-Protected Peptide Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group revolutionized solid-phase peptide synthesis (SPPS), offering a milder and more versatile alternative to traditional Boc chemistry. This technical guide provides an in-depth exploration of the discovery, development, and application of Fmoc-protected peptide amides, a critical class of molecules in drug discovery and biomedical research. We will delve into the core chemical principles, provide detailed experimental protocols for key synthetic steps, present quantitative data in a comparative format, and offer insights into common challenges and their solutions. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the chemical synthesis of peptides.

Introduction: The Fmoc Revolution

The synthesis of peptides, essential tools in biochemistry and pharmacology, was historically a complex and arduous task. The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s was a monumental leap forward. However, the original Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy relied on harsh acidic conditions for the removal of the temporary Nα-protecting group, which could degrade sensitive peptide sequences.

A major breakthrough came in 1970 when Louis A. Carpino and Grace Y. Han introduced the Fmoc protecting group. This base-labile group, in conjunction with acid-labile side-chain protecting groups, established an orthogonal protection scheme. This meant that the Nα-protecting group could be removed under mild basic conditions without affecting the side-chain protecting groups or the linkage of the peptide to the resin. This "Fmoc/tBu" strategy, further developed and popularized for SPPS by Eric Atherton and Bob Sheppard in the late 1970s, has become the dominant methodology for peptide synthesis today.[1][2] Its advantages include milder reaction conditions, compatibility with a wider range of sensitive amino acids and modifications, and the ability to monitor the deprotection step spectrophotometrically.[3][4]

This guide will focus specifically on the synthesis of C-terminal peptide amides using Fmoc chemistry, a common structural motif in many biologically active peptides.

Core Principles of Fmoc-SPPS for Peptide Amides

The synthesis of a peptide amide via Fmoc-SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin). The C-terminal amide functionality is typically introduced by using a specialized resin, most commonly the Rink amide resin.

The fundamental cycle of Fmoc-SPPS consists of three main steps:

-

Fmoc Deprotection: The removal of the Nα-Fmoc group from the resin-bound amino acid or peptide, exposing a free primary or secondary amine.

-

Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the resin to form a peptide bond.

-

Washing: Thorough washing of the resin to remove excess reagents and by-products before proceeding to the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of the side-chain protecting groups.

The Orthogonal Protection Strategy

The elegance of the Fmoc/tBu strategy lies in its orthogonality.[5] The temporary Nα-Fmoc group is labile to weak bases (typically piperidine in DMF), while the "permanent" side-chain protecting groups (e.g., tBu, Boc, Trt) and the linker to the Rink amide resin are stable to these conditions but are cleaved by strong acids (typically trifluoroacetic acid, TFA).[3]

Key Reagents and Materials

A successful peptide amide synthesis relies on high-quality reagents and a suitable solid support.

Solid Support: Rink Amide Resin

For the synthesis of peptide amides, the Rink amide resin is the most commonly used solid support.[6] It features an acid-labile linker that, upon cleavage with TFA, generates the C-terminal amide.[7][8] The resin is typically supplied with the amine of the linker protected by an Fmoc group, which must be removed before coupling the first amino acid.[9]

Coupling Reagents

To facilitate the formation of the peptide bond, the carboxylic acid of the incoming Fmoc-amino acid must be activated. This is achieved using coupling reagents. A variety of such reagents are available, each with its own advantages in terms of reactivity and suppression of side reactions.

| Coupling Reagent | Full Name | Class | Key Features |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Widely used, efficient, and cost-effective. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | More reactive than HBTU, particularly useful for hindered couplings. |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Often used in conjunction with an additive like HOBt or Oxyma to suppress racemization.[10] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Non-toxic alternative to BOP, effective for difficult couplings.[11] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | High reactivity, based on the non-explosive Oxyma additive. |

Deprotection Reagents

The standard reagent for Fmoc deprotection is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[12] Alternative bases such as 4-methylpiperidine or piperazine can also be used, sometimes to minimize side reactions like aspartimide formation.[13] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate deprotection but requires a scavenger for the dibenzofulvene byproduct.[2][14]

Cleavage Cocktails and Scavengers

The final cleavage from the resin and removal of side-chain protecting groups is typically performed with a high concentration of TFA (e.g., 95%). During this process, reactive cationic species are generated from the protecting groups, which can alkylate sensitive amino acid residues like tryptophan, methionine, and cysteine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these cations.[15][16]

| Scavenger | Function | Commonly Used For |

| Water (H₂O) | Traps t-butyl cations. | General purpose. |

| Triisopropylsilane (TIS) | Reduces trityl cations and other carbocations. | Protecting Trp, general purpose.[17] |

| 1,2-Ethanedithiol (EDT) | Scavenges trityl cations and protects against Met oxidation. | Peptides containing Trp, Met, Cys.[17] |

| Thioanisole | Soft nucleophile that traps carbocations. | Protecting Trp and Met. |

| Phenol | Aromatic scavenger for carbocations. | Protecting Tyr. |

A common general-purpose cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[15]

Experimental Protocols

The following protocols provide a detailed methodology for the manual synthesis of a peptide amide on Rink amide resin.

Protocol 1: Loading the First Fmoc-Amino Acid onto Rink Amide Resin

This protocol describes the initial step of attaching the C-terminal amino acid to the resin.

-

Resin Swelling and Deprotection:

-

Place the Rink amide resin (1.0 g, ~0.5 mmol/g loading) in a reaction vessel.

-

Add DMF (~10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF (~10 mL). Agitate for 20-30 minutes to remove the Fmoc group from the linker.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Monitoring and Capping (Optional but Recommended):

-

Take a small sample of the resin, wash it thoroughly with DMF and DCM, and perform a Kaiser test (see Protocol 4) to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive, continue the coupling reaction for another 1-2 hours.

-

If coupling remains incomplete, cap any unreacted amines by adding a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). The resin is now ready for the first synthesis cycle.

-

Protocol 2: Standard SPPS Cycle (Deprotection and Coupling)

This cycle is repeated for each subsequent amino acid in the sequence.

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the peptide-resin.

-

Agitate for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution.

-

Agitate for an additional 10-15 minutes.

-

Drain and wash the resin with DMF (5 x 10 mL).

-

-

Amino Acid Coupling (using HBTU):

-

In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and vortex briefly.

-

Immediately add the activation mixture to the deprotected peptide-resin.

-

Agitate for 30-60 minutes. For hindered amino acids, the coupling time may need to be extended.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

-

Protocol 3: Final Cleavage and Deprotection

This protocol is for releasing the final peptide amide from the resin.

-

Resin Preparation:

-

After the final coupling cycle, perform a final Fmoc deprotection (Protocol 2, step 1) to remove the N-terminal Fmoc group.

-

Wash the peptide-resin extensively with DMF (5x), followed by DCM (5x).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

-

Cleavage:

-

Prepare a fresh cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.

-

Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and reduce the volume by ~80% using a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

A white precipitate should form. Allow it to stand at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by HPLC.

-

Protocol 4: Kaiser Test for Monitoring Coupling

The Kaiser test is a qualitative colorimetric assay to detect free primary amines.[18]

-

Reagent Preparation:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

-

-

Procedure:

-

Take a few beads of the washed peptide-resin and place them in a small glass test tube.

-

Add 2-3 drops of each of Solution A, B, and C.

-

Heat the tube at 100°C for 5 minutes.

-

Observe the color of the beads and the solution.

-

Positive (Incomplete Coupling): Intense blue beads and/or blue solution.

-

Negative (Complete Coupling): Yellow or colorless beads and solution.

-

-

Data Presentation: Synthesis Efficiency and Purity

The success of a peptide synthesis is measured by its yield and purity. The following tables summarize typical quantitative data associated with Fmoc-SPPS of peptide amides.

Table 1: Resin Loading and Peptide Yield

| Parameter | Typical Value | Notes |

| Initial Rink Amide Resin Loading | 0.3 - 0.8 mmol/g | Manufacturer-specified. Can be verified by Fmoc cleavage assay.[19] |

| First Amino Acid Loading Efficiency | 70 - 95% | Dependent on the amino acid and coupling conditions. |

| Overall Crude Peptide Yield | 50 - 80% | Based on the initial loading of the first amino acid. Highly sequence-dependent.[20] |

| Purity of Crude Peptide | 50 - 90% | Varies significantly with peptide length, sequence, and synthesis conditions. |

Table 2: Purity of a Model Peptide with Different Activators

Data adapted from a comparative study on the synthesis of the 65-74 fragment of acyl carrier peptide (VQAAIDYING-OH). While not a peptide amide, the data provides a useful comparison of coupling reagent efficiency.

| Activator | Coupling Time | Crude Purity (%) |

| HATU | 2 x 1 min | 83.6 |

| HCTU | 2 x 20 min | 81.9 |

| COMU | 2 x 1 min | 79.2 |

| PyBOP | 2 x 20 min | 75.4 |

Visualization of Key Processes

Understanding the underlying chemical mechanisms and workflows is crucial for troubleshooting and optimizing peptide synthesis.

Overall Workflow of Fmoc-SPPS

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.

Mechanism of Peptide Bond Formation with HBTU

HBTU activates the carboxylic acid by forming a more reactive HOBt-ester intermediate.

Common Challenges and Troubleshooting

Despite its robustness, Fmoc-SPPS can encounter challenges, particularly with "difficult sequences" that are prone to aggregation or steric hindrance.

| Problem | Probable Cause(s) | Solution(s) |

| Incomplete Coupling | - Steric hindrance (e.g., Val, Ile, Aib).- Peptide aggregation on the resin.[21] | - Recouple with fresh reagents.- Increase coupling time or temperature.- Use a more powerful coupling reagent (e.g., HATU).- Switch to a more solvating solvent (e.g., NMP).[3] |

| Incomplete Deprotection | - Peptide aggregation blocking access of piperidine. | - Increase deprotection time or use a stronger base like DBU.[2]- Use "magic mixture" (chaotropic salts) to disrupt aggregation. |

| Aspartimide Formation | - Base-catalyzed cyclization of Asp residues, especially Asp-Gly or Asp-Ser sequences.[22] | - Use specialized side-chain protecting groups for Asp (e.g., OMpe).- Add HOBt to the deprotection solution.[23] |

| Racemization | - Over-activation of the amino acid, especially Cys and His. | - Use carbodiimide activation (DIC/HOBt) which is less prone to racemization.- Avoid prolonged pre-activation times. |

| Diketopiperazine (DKP) Formation | - Cyclization of the N-terminal dipeptide, leading to chain termination. Common with Pro or Gly in the first two positions.[24] | - Use 2-chlorotrityl resin for the first two residues.- Couple a pre-formed dipeptide.[25] |

| Low Crude Yield | - Cumulative effect of incomplete couplings/deprotections.- Loss of peptide during cleavage/precipitation. | - Carefully monitor each step (Kaiser test).- Ensure complete precipitation in cold ether. |

Conclusion

The discovery and development of Fmoc chemistry has been a cornerstone of modern peptide science, enabling the routine synthesis of complex peptide amides for a vast array of applications. By understanding the fundamental principles of the orthogonal protection strategy, the roles of key reagents, and the nuances of the synthetic protocols, researchers can effectively harness the power of Fmoc-SPPS. This guide provides a comprehensive framework for both novice and experienced peptide chemists to navigate the synthesis of Fmoc-protected peptide amides, troubleshoot common problems, and ultimately achieve their synthetic goals with higher efficiency and purity. As the demand for synthetic peptides in medicine and biotechnology continues to grow, the mastery of these techniques will remain an invaluable skill for scientists in the field.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. peptide.com [peptide.com]

- 3. biotage.com [biotage.com]

- 4. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fmoc 樹脂裂解和脫保護 [sigmaaldrich.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Bot Detection [iris-biotech.de]

- 18. pubs.acs.org [pubs.acs.org]

- 19. peptide.com [peptide.com]

- 20. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. peptide.com [peptide.com]

- 22. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Bot Detection [iris-biotech.de]

- 25. chempep.com [chempep.com]

The Significance of C-Terminal Amidation in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-terminal amidation is a crucial post-translational modification that plays a pivotal role in the biological activity, stability, and receptor binding affinity of a vast number of peptides. This modification, wherein the C-terminal carboxylic acid is replaced by an amide, is particularly prevalent in peptide hormones and neuropeptides. This technical guide provides a comprehensive overview of the significance of C-terminal amidation, delving into its enzymatic mechanism, its impact on the physicochemical and biological properties of peptides, and its strategic importance in the realm of drug discovery and development. Detailed experimental protocols for the synthesis, analysis, and characterization of amidated peptides are provided, alongside illustrative signaling pathways and experimental workflows to facilitate a deeper understanding of this critical modification.

Introduction: The Chemical Nuance with Profound Biological Impact

The C-terminus of a peptide, the end of the amino acid chain with a free carboxyl group (-COOH), is a key determinant of its interaction with its biological targets. C-terminal amidation is a post-translational modification that converts this terminal carboxyl group into a carboxamide (-CONH₂). This seemingly subtle chemical alteration has profound consequences for the peptide's structure and function.

The primary effect of C-terminal amidation is the neutralization of the negative charge of the carboxyl group. This change in charge can significantly influence a peptide's conformation, hydrophobicity, and its ability to interact with receptors. Consequently, amidation is a widespread strategy employed in nature to enhance the biological activity and stability of peptides. A vast number of naturally occurring peptide hormones possess a C-terminal amide, which is vital for their structure and biological activity[1]. In fact, for many of these peptides, the presence of the α-amide moiety is important to their bioactivities, with amidation leading to a hundred- or even thousandfold increase in potency compared to their free-carboxylate counterparts[1]. This modification is also prevalent in many biotherapeutics due to these advantageous properties[1].

The Enzymatic Machinery of Amidation: Peptidylglycine α-Amidating Monooxygenase (PAM)

The biosynthesis of C-terminally amidated peptides is catalyzed by a single, bifunctional enzyme known as Peptidylglycine α-Amidating Monooxygenase (PAM) . PAM is the sole enzyme responsible for this critical post-translational modification in organisms ranging from single-celled eukaryotes to humans.

The amidation process occurs in a two-step reaction catalyzed by the two distinct enzymatic domains of PAM:

-

Peptidylglycine α-Hydroxylating Monooxygenase (PHM) : This domain catalyzes the initial, rate-limiting step. It facilitates the copper- and ascorbate-dependent hydroxylation of the α-carbon of the C-terminal glycine residue of a precursor peptide.

-

Peptidyl-α-hydroxyglycine α-Amidating Lyase (PAL) : The second domain cleaves the N-Cα bond of the hydroxylated glycine intermediate, resulting in the formation of the amidated peptide and glyoxylate.

Biological Significance of C-Terminal Amidation

The presence of a C-terminal amide group confers several significant advantages to peptides, impacting their stability, receptor binding, and overall biological activity.

Enhanced Biological Activity

For a multitude of peptides, C-terminal amidation is a prerequisite for full biological activity. The removal of the negative charge at the C-terminus can lead to a more favorable conformation for receptor binding, thereby increasing the peptide's potency.

| Peptide | Form | Biological Activity (IC50/EC50/Ki) | Reference |

| Neuropeptide Y (NPY) Analog | Amidated (YM-42454) | Ki = 0.047 µM (Y1-receptor) | [2] |

| Neuropeptide Y (NPY) Analog | Non-amidated | >10 µM (Y1-receptor) | [2] |

| Glucagon-Like Peptide-1 (GLP-1) | Amidated (7-36 amide) | Similar insulinotropic effect to non-amidated form | [3] |

| Glucagon-Like Peptide-1 (GLP-1) | Non-amidated (7-37) | Similar insulinotropic effect to amidated form | [3] |

| Vasoactive Intestinal Peptide (VIP) | Amidated | Similar smooth muscle relaxation to non-amidated forms | [4][5] |

| Vasoactive Intestinal Peptide (VIP) | Non-amidated (Gly-extended & free acid) | Similar smooth muscle relaxation to amidated form | [4][5] |

Increased Stability and In Vivo Half-Life

The C-terminal amide group protects peptides from degradation by exopeptidases, particularly carboxypeptidases, which recognize and cleave the C-terminal carboxyl group. This increased resistance to enzymatic degradation prolongs the in vivo half-life of amidated peptides.

| Peptide | Form | In Vitro Half-Life (Human Plasma) | Reference |

| Glucagon-Like Peptide-1 (GLP-1) | Amidated (7-36 amide) | 42 ± 2 min | [6] |

| Glucagon-Like Peptide-1 (GLP-1) | Non-amidated (7-37) | 32 ± 3 min | [6] |

Enhanced Receptor Binding Affinity

The neutral C-terminus of an amidated peptide can lead to more favorable electrostatic interactions with its receptor, resulting in higher binding affinity. The removal of the negative charge can also induce a conformational change in the peptide that is more conducive to receptor binding.

| Peptide | Receptor | Form | Binding Affinity (Kd) | Reference | | :--- | :--- | :--- | :--- | | Calcitonin Gene-Related Peptide (CGRP) Analog | hCGRP Receptor | Amidated (hαCGRP8-37) | pA2 = 7.8 |[7] | | Calcitonin Gene-Related Peptide (CGRP) Analog | hCGRP Receptor | Non-amidated (V8C αCGRP8-37) | pA2 = 6.4 |[7] |

Role in Drug Development

The profound impact of C-terminal amidation on peptide properties makes it a critical consideration in the design and development of peptide-based therapeutics. By amidating a therapeutic peptide, drug developers can potentially:

-

Increase Potency: Enhance the biological activity, allowing for lower effective doses.

-

Improve Pharmacokinetics: Extend the in vivo half-life, leading to less frequent administration.

-

Enhance Stability: Increase shelf-life and reduce degradation during formulation and storage.

The synthesis of C-terminally amidated peptides is a well-established process, typically achieved through solid-phase peptide synthesis (SPPS) using specific amide-forming resins.

Signaling Pathways of Amidated Peptides

C-terminally amidated peptides are key signaling molecules in a multitude of physiological processes. Below are simplified representations of the signaling pathways for three prominent amidated neuropeptides.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of C-terminally amidated peptides, as well as key bioassays to evaluate their properties.

Synthesis and Analysis Workflow

Solid-Phase Peptide Synthesis (SPPS) of C-Terminally Amidated Peptides

Principle: The peptide is assembled stepwise on an insoluble solid support (resin). For C-terminal amidation, a specific amide-generating resin (e.g., Rink Amide resin) is used.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents and DIPEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

-

Lyophilization: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain a dry powder.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Principle: Peptides are separated based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

Materials:

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilized crude peptide

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Injection and Elution: Inject the peptide solution onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance (typically at 214 or 280 nm).

-

Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize.

Mass Spectrometry (MS) Analysis

Principle: The mass-to-charge ratio (m/z) of the peptide is determined to confirm its identity. MALDI-TOF is a common technique for peptide analysis.

Materials:

-

MALDI-TOF mass spectrometer

-

MALDI target plate

-

Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water/TFA)

-

Purified peptide sample

Procedure:

-

Sample Preparation: Mix a small amount of the purified peptide solution with the matrix solution.

-

Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the peptide and matrix.

-

Data Acquisition: Insert the target plate into the mass spectrometer. Irradiate the sample spot with a laser to desorb and ionize the peptide. The time-of-flight of the ions to the detector is measured to determine their m/z.

-

Data Analysis: Compare the experimentally determined mass with the theoretical mass of the amidated peptide to confirm its identity.

Conclusion

C-terminal amidation is a fundamental post-translational modification that significantly enhances the biological functionality of a wide array of peptides. Its ability to increase stability, improve receptor binding, and augment biological activity makes it an indispensable tool in both nature's design of signaling molecules and the modern drug developer's arsenal for creating more effective and robust peptide therapeutics. A thorough understanding of the mechanism, significance, and experimental methodologies associated with C-terminal amidation is therefore essential for researchers and scientists working in the fields of peptide chemistry, pharmacology, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological effects and metabolic rates of glucagonlike peptide-1 7-36 amide and glucagonlike peptide-1 7-37 in healthy subjects are indistinguishable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Non-amidated forms of VIP (glycine-extended VIP and VIP-free acid) have full bioactivity on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amidated and non-amidated glucagon-like peptide-1 (GLP-1): non-pancreatic effects (cephalic phase acid secretion) and stability in plasma in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Applications of Fmoc-Asp-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Asp-NH2, with the systematic IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-carbamoylpropanoic acid, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a C-terminal amide, makes it an essential component for the synthesis of a wide array of peptides, particularly those with therapeutic potential. This guide provides an in-depth overview of the chemical properties of Fmoc-Asp-NH2, detailed experimental protocols for its use, and a discussion of its applications in the development of novel peptide-based drugs.

Core Chemical Properties

Fmoc-Asp-NH2 is a white to off-white solid powder. A summary of its key chemical and physical properties is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 200335-40-6 | [1][2] |

| Molecular Formula | C₁₉H₁₈N₂O₅ | [1][2] |

| Molecular Weight | 354.36 g/mol | [1][2] |

| Purity | ≥98.0% | [1][2] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) | |

| Storage | Store at 2-8°C | [1][2] |

Spectroscopic Data

| Spectroscopic Data | Expected Chemical Shifts / Peaks |

| ¹H NMR (ppm) | 7.2-7.8 (Fluorenyl aromatic protons), 4.5-4.7 (Alpha-proton), 4.2-4.4 (Fluorenyl methylene), 2.6-2.9 (Beta-methylene)[4] |

| ¹³C NMR (ppm) | ~175 (Carboxyl carbonyl), ~173 (Amide carbonyl), ~156 (Carbamate carbonyl), 120-145 (Fluorenyl aromatic carbons), 66-67 (Fluorenyl methylene), 52-54 (Alpha-carbon), 36-38 (Beta-carbon)[4] |

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ at m/z 355.[4] Characteristic fragmentation includes the loss of the Fmoc group (222 Da).[4] |

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp-NH2 is primarily utilized in Fmoc-based SPPS. The following sections outline the key steps involved in its incorporation into a growing peptide chain.

Resin Preparation and Swelling

The choice of resin is critical for the synthesis of C-terminally amidated peptides. A Rink Amide resin is commonly employed.

Protocol: Resin Swelling

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Add a solution of 1:1 Dichloromethane (DCM) and Dimethylformamide (DMF).

-

Allow the resin to swell for at least 60 minutes to ensure optimal accessibility of the reactive sites.[4]

-

Drain the solvent.

Fmoc Deprotection

The removal of the Fmoc group is a crucial step to expose the free amine for the subsequent coupling reaction.

Protocol: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the swollen resin.[4]

-

Agitate the mixture for a short period (e.g., 2 minutes).

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for a longer duration (e.g., 8 minutes) to ensure complete deprotection.[4]

-

Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-Asp-NH2

The activation of the carboxylic acid of the incoming Fmoc-amino acid is necessary to facilitate peptide bond formation.

Protocol: Coupling Reaction

-

Dissolve Fmoc-Asp-NH2 and a coupling agent (e.g., HCTU, HATU, or DIC/Oxyma) in DMF.

-

Add an activator base, such as Diisopropylethylamine (DIEA), to the solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a sufficient time (typically 30-60 minutes). Coupling efficiency can be monitored using a qualitative test like the Kaiser test.

-

After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Protocol: Cleavage from Resin

-

Wash the peptide-resin with DCM and dry it.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[5] This cocktail is effective for scavenging cationic species generated during cleavage, which can otherwise lead to side reactions with sensitive residues like Trp and Cys.[5]

-

Add the cleavage cocktail to the dried peptide-resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Potential Side Reactions and Mitigation Strategies

The incorporation of aspartic acid residues in peptide synthesis can sometimes lead to side reactions, primarily the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides.

Strategies to Minimize Aspartimide Formation:

-

Use of Additives: Adding a mild acid like 0.1 M HOBt to the piperidine deprotection solution can help suppress aspartimide formation.

-

Optimized Coupling: Employing efficient coupling reagents and ensuring complete coupling can reduce the exposure of the sensitive Asp residue to basic conditions.

-

Backbone Protection: For particularly problematic sequences, the use of dipeptides with a backbone-protecting group on the residue preceding the aspartic acid, such as a 2,4-dimethoxybenzyl (Dmb) group, can prevent aspartimide formation.

Applications in Drug Development

Peptides synthesized using Fmoc-Asp-NH2 have broad applications in drug discovery and development. The C-terminal amide is a common feature in many bioactive peptides, as it can increase resistance to enzymatic degradation and mimic the native peptide structure.

Peptide-based therapeutics are being investigated for a wide range of diseases, including metabolic disorders, cancer, and infectious diseases.[6] The incorporation of a C-terminal Asp-NH2 can influence the peptide's overall charge, solubility, and interaction with biological targets. While Fmoc-Asp-NH2 itself is not directly involved in signaling pathways, the peptides synthesized using this building block can be designed to modulate various cellular processes.

Visualizations

Experimental Workflow for SPPS using Fmoc-Asp-NH2

Caption: Solid-Phase Peptide Synthesis Cycle.

Logical Relationship of Potential Side Reactions

Caption: Aspartimide Formation Pathway.

References

An In-Depth Technical Guide to Fmoc-Gln(Trt)-NH2 in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Gln(Trt)-NH2, a critical building block in solid-phase peptide synthesis (SPPS). It delves into its chemical properties, applications, and the fundamental protocols for its use, offering valuable insights for researchers and professionals in peptide chemistry and drug development.

Core Concepts: Understanding the Components

Fmoc-Gln(Trt)-NH2 is a derivative of the amino acid glutamine, chemically modified to be efficiently incorporated into a peptide sequence during SPPS. Each component of this molecule plays a crucial role in the synthesis process:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a temporary protecting group for the N-terminus of the amino acid. Its key feature is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for the selective deprotection of the N-terminus at each cycle of peptide chain elongation.

-

Gln (Glutamine): The amino acid residue that will be incorporated into the peptide chain.

-

Trt (Trityl) Group: A bulky and acid-labile protecting group for the side chain amide of glutamine. The Trt group serves two primary purposes:

-

Prevents Side Reactions: It prevents the dehydration of the glutamine side chain to a nitrile during the activation step of peptide coupling, a common side reaction, especially when using carbodiimide-based coupling reagents.[1][2]

-

Enhances Solubility: The Trt group significantly improves the solubility of the Fmoc-protected glutamine in common organic solvents used in SPPS, such as DMF and N-methyl-2-pyrrolidone (NMP).[1][2] This is a considerable advantage over the poorly soluble Fmoc-Gln-OH.

-

-

NH2 (C-terminal Amide): Many biologically active peptides possess a C-terminal amide instead of a carboxylic acid. This modification neutralizes the negative charge of the C-terminus, which can:

-

Increase Biological Activity: Mimicking the structure of many endogenous peptide hormones and neurotransmitters.

-

Enhance Stability: Increase resistance to degradation by exopeptidases.

-

Improve Receptor Binding: The neutral C-terminus can lead to more favorable interactions with biological targets.

-

Quantitative Data

While precise quantitative data can vary depending on the specific peptide sequence and synthesis conditions, the following tables summarize typical values and properties associated with the use of Fmoc-Gln(Trt)-OH, the precursor to the resin-bound Fmoc-Gln(Trt)-NH-R.

Table 1: Solubility of Fmoc-Gln(Trt)-OH in Common SPPS Solvents

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | Readily soluble | [1][2] |

| N-Methyl-2-pyrrolidone (NMP) | Readily soluble | [3] |

| Dichloromethane (DCM) | Soluble | [4] |

Note: Quantitative solubility data in g/L or mg/mL is not consistently reported in the literature, but "readily soluble" indicates that standard concentrations for SPPS (e.g., 0.2-0.5 M) are easily achievable.

Table 2: Typical Coupling and Deprotection Parameters

| Parameter | Condition/Reagent | Typical Time | Typical Efficiency | Reference |

| Coupling | ||||

| HBTU/DIPEA in DMF | 10 - 30 min | >99% | [5] | |

| HATU/DIPEA in DMF | < 10 min | >99% | ||

| Fmoc Deprotection | ||||

| 20% Piperidine in DMF | 2 x (5-10 min) | >99% | [6] | |

| Trt Deprotection (Cleavage) | ||||

| 95% TFA with scavengers | 1 - 3 hours | >95% | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving Fmoc-Gln(Trt)-NH2 in manual solid-phase peptide synthesis. These protocols can be adapted for automated synthesizers.

Resin Swelling

Before the first amino acid is coupled, the solid support (resin) must be swollen to allow for efficient diffusion of reagents.

-